
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone” is a chemical compound with the molecular formula C21H23N7O3 . It has a molecular weight of 421.5 g/mol . The compound is part of the pyrazolylpyridazine class of compounds, which are known for their wide spectrum of biological activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolyl-pyridazine moiety, which is a non-fused biheterocyclic system . The exact 3D conformer or 2D structure is not provided in the available literature.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 421.5 g/mol and a molecular formula of C21H23N7O3 . Other computed properties include a XLogP3-AA of 2.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 421.18623762 g/mol . The topological polar surface area is 113 Ų .
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug Metabolism
Compounds with piperazine and pyrazole structures are significant in the study of drug metabolism, especially as inhibitors of cytochrome P450 isoforms. These enzymes are crucial for the metabolism of many drugs, and inhibitors can help in understanding drug-drug interactions and in developing safer medications. For example, selective inhibitors for various CYP isoforms have been identified, which are essential for predicting potential drug interactions in clinical settings (Khojasteh et al., 2011).
Energetic Materials
Pyrazine and its derivatives, similar in structural motifs to the chemical , have been researched for their applications in high-energy density materials (HEDM). These compounds show potential in improving the burning rate and reducing the sensitivity of propellants and explosives, indicating a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).
Antifungal Applications
Research into small molecules against Fusarium oxysporum highlights the antifungal potential of compounds with pyrazole groups. The study of structure-activity relationships (SAR) for these molecules provides insights into their mechanism of action against fungal pathogens, suggesting their application in combating plant diseases (Kaddouri et al., 2022).
Heterocyclic Chemistry
The reactions of arylmethylidene derivatives of furanones with various nucleophiles lead to a wide range of biologically active compounds, demonstrating the versatility of furanyl structures in synthesizing therapeutic agents. Such reactions can yield compounds with potential antiviral, anticancer, and anti-inflammatory properties (Kamneva et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-13-12-14(2)24(21-13)17-6-5-16(19-20-17)22-7-9-23(10-8-22)18(25)15-4-3-11-26-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPOJFDKPOWXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)

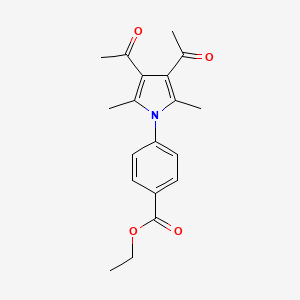
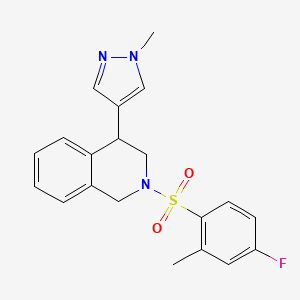
![2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2572649.png)
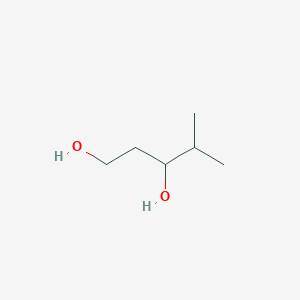
![2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2572652.png)
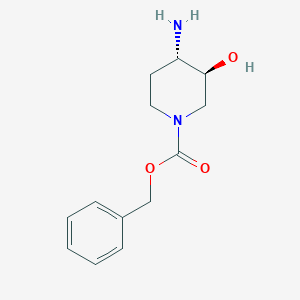
![N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide](/img/structure/B2572656.png)

![N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2572660.png)
![4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2572661.png)
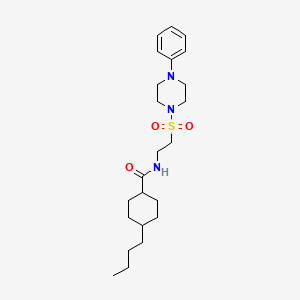
![3-{[(2,6-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2572665.png)
